molecular formula C14H15ClN2OS B2728139 2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1009717-77-4

2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No. B2728139
CAS RN: 1009717-77-4
M. Wt: 294.8
InChI Key: COSRODCDGVCFDT-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as 'BMS-820836' and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide involves the inhibition of phosphodiesterase enzymes. By inhibiting these enzymes, this compound increases the levels of cyclic nucleotides, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide have been extensively studied in vitro and in vivo. This compound has been shown to exhibit anti-inflammatory, immunosuppressive, and neuroprotective effects. In addition, it has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying the physiological processes regulated by these enzymes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including inflammatory disorders, autoimmune disorders, and neurological disorders. In addition, further research is needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets. Finally, there is a need for the development of new synthetic methods for the production of this compound, which may improve its availability and reduce its cost.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide involves the reaction of 4-chlorobenzenethiol with 1-cyano-1-cyclopropanecarboxylic acid ethyl ester in the presence of a base. The resulting intermediate is then treated with acetic anhydride to form the final product.

Scientific Research Applications

The scientific research application of 2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide is primarily focused on its potential as a therapeutic agent. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including PDE4, PDE7, and PDE8. These enzymes are involved in the regulation of various physiological processes, including inflammation, immune response, and neuronal function.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-14(9-16,10-2-3-10)17-13(18)8-19-12-6-4-11(15)5-7-12/h4-7,10H,2-3,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSRODCDGVCFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide

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